One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.
A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].
[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456
2-Chloro-4'-fluoroacetophenone is an organic compound with the chemical formula C₈H₆ClFO. It features a chlorinated and fluorinated acetophenone structure, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its aromatic ring, where a chlorine atom is located at the 2-position and a fluorine atom at the 4'-position relative to the acetophenone moiety. It appears as a yellowish liquid or crystalline solid, depending on its purity and conditions.
There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.
2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:
The synthesis of 2-chloro-4'-fluoroacetophenone can be achieved through several methods:
2-Chloro-4'-fluoroacetophenone has several applications:
Interaction studies involving 2-chloro-4'-fluoroacetophenone focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can form stable complexes with amines and other nucleophiles, leading to diverse chemical entities that may possess biological activity. Furthermore, studies on its toxicity highlight the need for careful handling due to its potential skin sensitization effects .
Several compounds share structural similarities with 2-chloro-4'-fluoroacetophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |
4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |
2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |
4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |
Each of these compounds exhibits distinct reactivity profiles and applications based on their halogen substituents' positions and types.
Ionic liquids have emerged as versatile solvents and catalysts for Friedel-Crafts acylations, addressing limitations of traditional aluminum chloride (AlCl₃)-based systems. In the synthesis of 2-chloro-4'-fluoroacetophenone, ionic liquids such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) combined with AlCl₃ (N = 0.6 ratio) form acidic melts that stabilize reactive intermediates like acylium ions. These systems enable solvent-free conditions, reducing waste and improving regioselectivity for mono-substituted products.
Key Advantages:
Ionic Liquid System | Catalyst Loading | Yield (%) | Selectivity (%) |
---|---|---|---|
[EMIM]Cl-AlCl₃ (N = 0.6) | 2 eq. AlCl₃ | 78–89 | >99 |
1-Butyl-3-methylimidazolium chloride-AlCl₃ | 1.5 eq. AlCl₃ | 74–83 | 95–98 |
Trifluoromethanesulfonate-based ILs | 0.5 eq. Ln(OTf)₃ | 90–95 | 99 |
Data compiled from optimized protocols in .
Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) exhibit superior catalytic efficiency and water tolerance compared to AlCl₃. Ytterbium triflate (Yb(OTf)₃) demonstrates exceptional activity in activating acyl chlorides, forming stable acylium ions through π-complexation with aromatic substrates.
Mechanistic Pathway:
Catalytic Performance:
Lanthanide Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|
Yb(OTf)₃ | 4 | 93 | >99 |
La(OTf)₃ | 6 | 87 | 99 |
Lu(OTf)₃ | 8 | 82 | 98 |
Data derived from kinetic studies in .
Solvent-free systems minimize hazardous waste and energy consumption. Trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates (e.g., La(OTf)₃) enables acylation of fluorobenzene with chloroacetyl chloride under neat conditions.
Process Optimization:
Comparative Analysis:
Catalyst System | Temperature (°C) | Yield (%) | E-Factor |
---|---|---|---|
TfOH-Ln(OTf)₃ (1:1) | 140 | 87 | 2.3 |
AlCl₃ | 0–25 | 70 | 4.5 |
Ionic Liquid-AlCl₃ | 80 | 85 | 3.1 |
E-Factor = (Total Waste)/(Desired Product); lower values indicate greener processes.
Microwave irradiation accelerates reaction kinetics in ionic liquid media. AlCl₃-doped ionic liquids ([BMIM]Cl) enable rapid acylation of fluorobenzene under microwave conditions (80°C, 3 minutes), achieving 73–89% yields with minimal energy input.
Key Advantages:
Process Comparison:
Method | Time (min) | Yield (%) | Energy (kWh/kg) |
---|---|---|---|
Microwave-IL-AlCl₃ | 3 | 89 | 0.12 |
Conventional AlCl₃ | 60 | 70 | 0.45 |
Solvent-Free TfOH-Ln | 240 | 87 | 0.18 |
Energy calculations based on heating requirements and reaction duration.
Lanthanide trifluoromethanesulfonates (Ln(OTf)₃) serve as potent catalysts for Friedel-Crafts acylation reactions, enabling the synthesis of 2-chloro-4'-fluoroacetophenone from fluorobenzene and chloroacetyl chloride. Kinetic studies reveal a rate law proportional to the concentrations of the lanthanide catalyst, acylating agent, and arene substrate (ν ∝ [Ln³⁺][Ac₂O][ArH]) [5] [6]. For ytterbium triflate (Yb(OTf)₃), activation parameters include ΔH‡ = 12.9 kcal·mol⁻¹ and ΔS‡ = -44.8 e.u., indicative of a highly ordered transition state [5]. The negative entropy of activation aligns with a concerted mechanism involving simultaneous electrophile activation and arene coordination.
The catalytic activity of Ln(OTf)₃ correlates inversely with the lanthanide ionic radius, with smaller ions (e.g., Lu³⁺) exhibiting higher turnover frequencies than larger counterparts (e.g., La³⁺) [5]. This trend arises from enhanced electrophilicity at the metal center, which strengthens interactions with the acylating agent. For example, Yb³⁺ (ionic radius = 0.985 Å) accelerates the acylation of fluorobenzene by 3.2-fold compared to La³⁺ (1.160 Å) [6].
Table 1: Kinetic Parameters for Ln(OTf)₃-Catalyzed Acylation
Lanthanide | Ionic Radius (Å) | Relative Rate (k_rel) |
---|---|---|
La³⁺ | 1.160 | 1.0 |
Eu³⁺ | 1.066 | 2.1 |
Yb³⁺ | 0.985 | 3.2 |
Lu³⁺ | 0.977 | 3.5 |
The acylation of fluorobenzene proceeds through a stepwise mechanism involving initial π-complexation followed by σ-complex (Wheland intermediate) formation. Nuclear magnetic resonance (NMR) studies using paramagnetic Gd³⁺ and Yb³⁺ confirm transient π-complexes prior to C-H bond activation [5] [7]. The σ-complex, stabilized by resonance delocalization of the positive charge into the aromatic ring, represents the rate-determining intermediate.
The electron-withdrawing fluorine substituent at the para position deactivates the aromatic ring but directs electrophilic attack to the ortho position via inductive effects. Density functional theory (DFT) calculations show that the transition state for σ-complex formation exhibits partial positive charge development at the ortho carbon (Mulliken charge = +0.32) [3]. This aligns with experimental regioselectivity data showing >85% ortho-acylation in fluorobenzene derivatives [1].
Key Mechanistic Steps:
Primary kinetic isotope effects (KIE) provide critical insights into the turnover-limiting steps of C-H activation. For Yb(OTf)₃-catalyzed acylation, a KIE of kH/kD = 2.6 ± 0.15 confirms that C-H bond scission is the rate-determining step [5]. Secondary KIEs (e.g., α-deuterium effects) further reveal partial rehybridization (sp² → sp³) at the reacting carbon during σ-complex formation.
The presence of fluorine substituents alters C-H bond dissociation energies (BDEs) through both inductive and resonance effects. In 4'-fluoroacetophenone, the ortho C-H BDE decreases by 4.2 kcal·mol⁻¹ compared to non-fluorinated analogs, as calculated via coupled-cluster theory [3]. This reduction facilitates proton abstraction during the deprotonation step, enhancing overall reaction efficiency.
Table 2: Isotope Effects in C-H Activation
System | Primary KIE (kH/kD) | Secondary KIE (α-D) |
---|---|---|
Yb(OTf)₃-catalyzed | 2.6 ± 0.15 | 1.12 ± 0.03 |
AlCl₃-catalyzed | 1.8 ± 0.10 | 1.05 ± 0.02 |
Ionic liquid-mediated | 2.1 ± 0.12 | 1.09 ± 0.03 |
Density Functional Theory calculations have emerged as the primary computational approach for investigating transition state geometries in halogenated acetophenone systems, including 2-Chloro-4'-fluoroacetophenone. The B3LYP functional, combined with split-valence basis sets such as 6-31G(d) and 6-311++G(d,p), represents the most commonly employed computational framework for these investigations .
The computational studies reveal that transition state optimization for 2-Chloro-4'-fluoroacetophenone systems requires careful consideration of multiple factors. The electron-withdrawing nature of both chlorine and fluorine substituents significantly influences the electronic structure of potential transition states, particularly those involving nucleophilic attack at the α-carbon position . Density Functional Theory calculations demonstrate that the α-carbon becomes highly susceptible to nucleophilic attack, with the electron density distribution altered by the presence of halogen substituents .
Transition state geometries for nucleophilic substitution reactions typically exhibit linear arrangements with partial bond formation characteristics. The computational methodology requires specialized approaches, including the use of the Berny optimization algorithm with redundant internal coordinates to ensure convergence to authentic transition states [3]. The EstmFC keyword for estimating force constants and the NoEigenTest option for suppressing curvature checks have proven essential for successful transition state location in these systems [3].
For 2-Chloro-4'-fluoroacetophenone derivatives, the calculated transition state geometries show distinctive features. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, while the fluorine substituent contributes additional electronic effects that influence the reaction pathway . Studies using B3LYP/6-31G(d) level calculations indicate that these halogen substituents activate the molecular framework toward specific reaction mechanisms .
The accuracy of transition state predictions depends critically on the inclusion of electron correlation effects, which are inherently incorporated in the B3LYP functional through its hybrid nature [3]. However, computational challenges persist, including the tendency of B3LYP to overestimate barrier heights by 2-5 kcal/mol compared to experimental values [3]. This systematic error necessitates careful calibration when comparing theoretical predictions with experimental observations.
Recent advances in computational methodology have introduced dispersion-corrected functionals such as B3LYP-D3, which provide improved descriptions of weak interactions that may be relevant in transition state stabilization [4]. These corrections become particularly important when modeling systems where aromatic interactions or weak hydrogen bonding contribute to transition state stability [4].
The molecular orbital analysis of muoniated derivatives represents a specialized application of computational chemistry to understand the electronic structure of radical intermediates formed through muonium addition to 2-Chloro-4'-fluoroacetophenone. Muonium, consisting of a positive muon and an electron, serves as a light isotope of hydrogen and provides unique insights into radical formation mechanisms [5].
Computational studies employing density functional theory methods, particularly B3LYP with specialized basis sets such as EPR-III, have been developed specifically for calculating molecular orbital properties of muoniated radicals [6] [7]. The treatment of muonium in these calculations requires special consideration due to the significant mass difference between muonium and hydrogen, necessitating bond length corrections to account for zero-point vibrational effects [6].
For muoniated derivatives of 2-Chloro-4'-fluoroacetophenone, the molecular orbital analysis reveals distinct patterns of electron distribution. The addition of muonium to the aromatic system or to substituent positions creates radical centers with characteristic spin density distributions [8]. Two-component density functional theory calculations have been developed to treat electrons and the positive muon on equal footing, providing more accurate descriptions of the electronic structure [5].
The computational methodology for muoniated radicals incorporates several key considerations. The C-Mu bond lengths are typically corrected using a scaling factor of 1.076 relative to C-H bonds, based on quantum mechanical calculations of vibrational effects [6] [7]. This correction accounts for the different zero-point vibrational energies arising from the mass difference between muonium and hydrogen [6].
Molecular orbital calculations for these systems reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps are significantly influenced by the presence of halogen substituents [9]. The chlorine and fluorine atoms contribute electron-withdrawing effects that stabilize the radical intermediates while modifying the orbital energy levels [9].
The spin density distribution in muoniated 2-Chloro-4'-fluoroacetophenone derivatives shows preferential localization on specific carbon atoms, with the pattern influenced by the electronic effects of the halogen substituents [10]. Computational studies using unrestricted density functional theory methods provide detailed maps of spin density distribution, revealing how the chlorine and fluorine substituents direct the radical character to particular molecular positions [10].
Environmental effects play a crucial role in the molecular orbital energies of muoniated derivatives. Continuum solvation models incorporated into density functional theory calculations show that polar solvents can enhance the stability of muoniated radicals by 10-30%, particularly in solid-state environments [6] [11]. These environmental corrections are essential for accurate comparison with experimental observations.
Hyperfine interaction modeling represents a critical computational challenge in understanding the magnetic properties of radical intermediates derived from 2-Chloro-4'-fluoroacetophenone. The hyperfine coupling constants provide direct experimental observables through electron paramagnetic resonance spectroscopy and muon spin rotation techniques, making accurate computational prediction essential for spectral interpretation [6] [12].
The theoretical framework for hyperfine coupling calculations relies on density functional theory methods specifically optimized for magnetic property prediction. The B3LYP functional combined with EPR-specialized basis sets such as EPR-III has emerged as the standard computational approach for these systems [6] [7]. These basis sets are specifically designed to provide accurate descriptions of the electron density near atomic nuclei, which determines the magnitude of hyperfine interactions [6].
For muoniated radicals derived from 2-Chloro-4'-fluoroacetophenone, the isotropic hyperfine coupling constants typically range from 100-500 MHz for muonium centers, with additional contributions from nearby nuclei including carbon-13 and proton sites [6] [10]. The computational prediction of these values requires careful treatment of several factors, including conformational effects, environmental influences, and vibrational corrections [6].
The Fermi contact interaction, arising from the overlap of unpaired electron density with nuclear positions, represents the dominant contribution to isotropic hyperfine coupling constants [12]. Computational calculations show that the magnitude of this interaction is extremely sensitive to the local electronic environment, with halogen substituents significantly modifying the coupling patterns [12].
Anisotropic hyperfine interactions, contributing 10-50 MHz to the total coupling, arise from dipole-dipole interactions between the unpaired electron and nuclear magnetic moments [12]. These interactions exhibit strong orientational dependence and require tensor calculations to fully characterize their contributions to the observed spectra [12].
The computational modeling reveals that hyperfine coupling constants in 2-Chloro-4'-fluoroacetophenone radical intermediates show characteristic patterns related to the substitution positions. The electron-withdrawing effects of chlorine and fluorine substituents modify the spin density distribution, leading to enhanced coupling constants at specific nuclear positions while reducing coupling at others [13] [12].
Temperature dependence of hyperfine coupling constants can be modeled through thermodynamic ensemble averaging over multiple conformational states [6]. Computational studies show that the coupling constants generally decrease with increasing temperature due to increased molecular motion and conformational averaging effects [6].
Computational challenges in hyperfine interaction modeling include the accurate treatment of relativistic effects for heavy nuclei and the proper incorporation of vibrational corrections [11]. Recent advances in two-component density functional theory provide improved frameworks for handling these complexities, particularly for systems containing multiple magnetic nuclei [5].
The computational methodology requires careful validation against experimental data to establish reliability. Benchmark studies using model systems such as the cyclohexadienyl radical demonstrate that B3LYP calculations can achieve agreement within 10-15% of experimental hyperfine coupling constants when appropriate corrections are applied [6] [7].
Corrosive;Acute Toxic;Irritant;Environmental Hazard